2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and methoxyphenyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-(2-methoxyphenyl)oxan-4-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety, where chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, particularly herbicides and pesticides, due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The pathways involved can include disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar herbicidal properties.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another derivative used in agrochemical applications.
2,4-dichlorophenoxyacetic acid: Widely used as a herbicide, known for its effectiveness in controlling broadleaf weeds.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4/c1-26-18-5-3-2-4-16(18)21(8-10-27-11-9-21)14-24-20(25)13-28-19-7-6-15(22)12-17(19)23/h2-7,12H,8-11,13-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQCBUDDPNBSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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